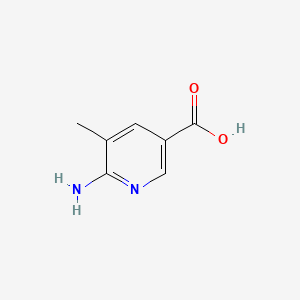
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and industrial applications. The compound features a morpholine ring substituted with a methanol group and an isopropyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and isopropyl bromide as the primary starting materials.
Alkylation Reaction: Morpholine undergoes an alkylation reaction with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the isopropyl group to the morpholine ring.
Hydroxymethylation: The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride. This step introduces the methanol group to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
Scientific Research Applications
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the morpholine ring and the hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the isopropyl and methanol groups.
4-(1-Methylethyl)morpholine: A derivative with only the isopropyl group.
2-Morpholinemethanol: A derivative with only the methanol group.
Uniqueness
The uniqueness of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the isopropyl and methanol groups enhances its reactivity and versatility compared to its simpler analogs.
Properties
CAS No. |
162635-60-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.229 |
IUPAC Name |
[(2S)-4-propan-2-ylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
UUAGIRDSIZQDKG-QMMMGPOBSA-N |
SMILES |
CC(C)N1CCOC(C1)CO |
Synonyms |
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
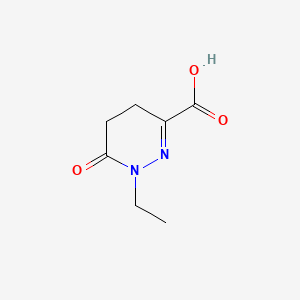
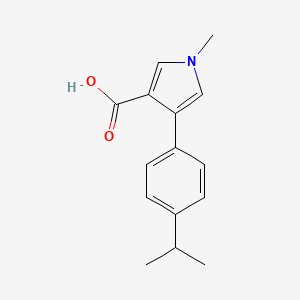
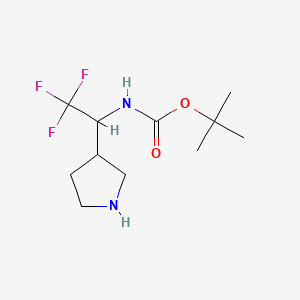

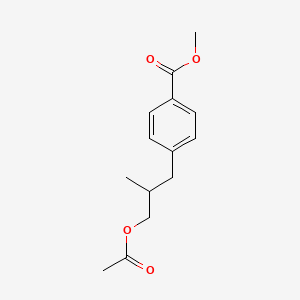
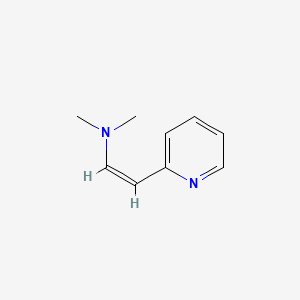
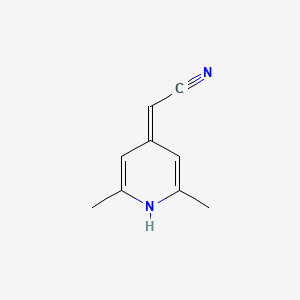
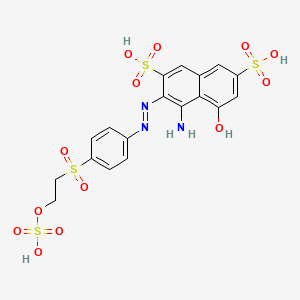
![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)
